Home > Products > Screening Compounds P35957 > n-(2-(1h-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9h-purin-6-amine
n-(2-(1h-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9h-purin-6-amine -

n-(2-(1h-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9h-purin-6-amine

Catalog Number: EVT-269377
CAS Number:
Molecular Formula: C24H25N7
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-(1H-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine (GNF351) is a synthetic, high-affinity ligand for the aryl hydrocarbon receptor (AHR). [, , ] The AHR is a ligand-activated transcription factor that plays crucial roles in a variety of biological processes, including xenobiotic metabolism, immune response, and cell differentiation. [, ] GNF351 stands out as a unique AHR ligand because it acts as a "pure antagonist," meaning it effectively blocks both the dioxin response element (DRE)-dependent and -independent activities of the AHR. [, ] This property distinguishes it from other AHR ligands, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which act as agonists, and selective AHR modulators (SAhRMs), which exhibit biased agonism or antagonism depending on the specific pathway. []

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

Compound Description: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is a highly toxic environmental contaminant that acts as a potent agonist of the aryl hydrocarbon receptor (AHR). [, , ] TCDD is known to activate both dioxin response element (DRE)-dependent and -independent AHR functions. [, ]

Reference:

α-Naphthoflavone

Compound Description: α-Naphthoflavone is a compound that exhibits partial agonist activity towards the AHR. [, ] It can activate both DRE-dependent and -independent AHR functions, although less potently than full agonists like TCDD. [, ]

1-Allyl-3-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole (SGA360)

Compound Description: 1-Allyl-3-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole (SGA360) is a selective AHR modulator (SAhRM) that biases AHR activity towards DRE-independent functions while acting as an antagonist for ligand-induced DRE-dependent transcription. [, ]

Overview

N-(2-(1H-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine, commonly referred to as GNF351, is a novel compound that functions as a high-affinity antagonist of the aryl hydrocarbon receptor (AHR). This compound has garnered attention due to its potential therapeutic applications in various biological processes influenced by AHR signaling. GNF351 is classified as a purine derivative and is characterized by its complex molecular structure, which includes indole and pyridine moieties.

Source and Classification

GNF351 is synthesized from readily available chemical precursors, integrating elements of both indole and pyridine chemistry. Its classification falls under the category of small organic molecules with specific biochemical activity, particularly in the modulation of AHR pathways. The compound's structural complexity allows it to interact selectively with biological receptors, making it a subject of interest in pharmacological research.

Synthesis Analysis

Methods and Technical Details

The synthesis of GNF351 involves multiple steps that typically include the formation of the indole and pyridine components followed by coupling reactions. A notable method for synthesizing related compounds includes:

  1. Formation of Indole Derivatives: Indole scaffolds can be synthesized through cyclization reactions involving tryptophan derivatives or other suitable precursors.
  2. Pyridine Incorporation: The 5-methylpyridine component can be introduced via alkylation or acylation methods, often using established protocols for pyridine synthesis.
  3. Coupling Reaction: The final step generally involves coupling the indole and pyridine components with a purine scaffold, utilizing techniques such as amide bond formation.

This multi-step synthesis allows for the precise construction of the GNF351 molecule while ensuring high purity and yield.

Molecular Structure Analysis

Structure and Data

GNF351 has a complex molecular structure characterized by:

  • Molecular Formula: C₂₄H₂₅N₇
  • Molecular Weight: Approximately 425.50 g/mol
  • Structural Features: The structure includes an indole ring, a pyridine ring, and a purine core, which contribute to its biological activity.

The compound's three-dimensional conformation is crucial for its interaction with the AHR, influencing its binding affinity and functional properties.

Chemical Reactions Analysis

Reactions and Technical Details

GNF351 participates in various chemical reactions typical of purine derivatives. Key reactions include:

  1. Nucleophilic Substitution: The nitrogen atoms in the purine ring can engage in nucleophilic substitution reactions, allowing for further functionalization.
  2. Hydrogen Bonding Interactions: Its structure enables significant hydrogen bonding capabilities, which are critical for receptor binding.
  3. Metabolic Stability: Understanding how GNF351 undergoes metabolic transformations can provide insights into its pharmacokinetics and potential side effects.

These reactions highlight GNF351's versatility as a chemical entity with potential modifications for enhanced efficacy.

Mechanism of Action

Process and Data

GNF351 acts primarily as an antagonist of the AHR pathway. The mechanism involves:

  1. Binding to AHR: Upon administration, GNF351 binds to the ligand-binding domain of AHR, preventing its activation by endogenous or exogenous ligands such as dioxins.
  2. Inhibition of Transcriptional Activity: By blocking AHR activation, GNF351 inhibits the transcription of genes regulated by AHR, including those involved in xenobiotic metabolism (e.g., CYP1A1).
  3. Regulation of Cellular Responses: This antagonistic action can modulate cellular responses to environmental toxins and may influence processes such as inflammation and cell proliferation.

Data from studies indicate that GNF351 effectively reduces AHR-mediated transcriptional activity in various cell types, supporting its role as a potent antagonist.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GNF351 exhibits several important physical and chemical properties:

These properties are essential for handling and application in laboratory settings.

Applications

Scientific Uses

GNF351 has several promising applications in scientific research:

  1. Pharmacological Research: As an AHR antagonist, it serves as a valuable tool for studying AHR-related pathways in cancer biology, toxicology, and immunology.
  2. Drug Development: Its ability to modulate AHR activity positions it as a candidate for developing drugs aimed at diseases linked to dysregulated AHR signaling.
  3. Toxicological Studies: GNF351 can be utilized to investigate the effects of environmental pollutants on cellular mechanisms through AHR modulation.
Introduction to the Compound

Chemical Identity and Nomenclature

GNF351 is systematically named as N-(2-(1H-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine, reflecting its three core substructures:

  • A purine scaffold substituted at N-9 (isopropyl), C-2 (5-methylpyridin-3-yl), and C-6 (indole-ethylamino group).
  • The indole-ethylamine moiety enabling hydrophobic interactions with AhR’s ligand-binding domain (LBD).
  • A 5-methylpyridin-3-yl group contributing to binding affinity through π-stacking.

Its molecular formula is C₂₄H₂₅N₇ (MW 411.50 g/mol), with a SMILES string CC1=CN=CC(C2=NC(NCCC3=CNC4=C3C=CC=C4)=C5N=CN(C(C)C)C5=N2)=C1 [1] [2] [6]. The compound exhibits stability under inert, low-temperature (2–8°C) storage but is light-sensitive, requiring dark preservation [6] [7].

Table 1: Nomenclature and Chemical Identifiers of GNF351

PropertyValue
Systematic NameN-(2-(1H-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine
SynonymsGNF351; AhR Antagonist III; N-(2-(3H-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methyl-3-pyridyl)-7H-purin-6-amine
CAS Registry Number1227634-69-6
Molecular FormulaC₂₄H₂₅N₇
Molecular Weight411.50 g/mol
MDL NumberMFCD23726597

Structural Classification Within Purine Derivatives

GNF351 belongs to the 9H-purine class, characterized by substitutions at N-9, C-2, and C-6 that confer unique AhR binding properties:

  • N-9 Modification: An isopropyl group (–CH(CH₃)₂) enhances steric bulk, increasing receptor selectivity. This contrasts with smaller alkyl chains in earlier purine-based AhR ligands like StemRegenin 1 (SR1) [5] [8].
  • C-2 Position: A 5-methylpyridin-3-yl group introduces a hydrogen-bond acceptor and hydrophobic surface, improving LBD complementarity.
  • C-6 Position: The flexible indole-ethylamine linker (–CH₂CH₂C₈H₆N) mimics endogenous ligands (e.g., tryptophan metabolites) but with higher affinity.

This trifunctional architecture positions GNF351 as a second-generation purine-based antagonist, structurally distinct from flavonoid-derived antagonists (e.g., α-naphthoflavone) or indole-based partial agonists. Key SAR insights include:

  • Removal of SR1’s benzothiophene group and incorporation of methylpyridine minimizes off-target interactions [5].
  • The indole ethylamine chain optimizes hydrophobic burial within AhR’s PAS-B domain, confirmed via in silico docking to residues Ser³¹⁷, His²⁹¹, and Ser³⁶⁵ (human) [6].

Table 2: Structural Comparison of GNF351 with Precursor Compound SR1

Structural FeatureSR1 (StemRegenin 1)GNF351Functional Impact
N-9 SubstituentBenzo[b]thiopheneIsopropylEnhanced solubility and synthetic yield
C-2 SubstituentNone (unsubstituted)5-Methylpyridin-3-ylImproved AhR binding affinity
C-6 SubstituentPhenethylamineIndole-3-ethylamineMimics endogenous ligands; higher potency
Species SelectivityHuman AhR-specificBroad (human/mouse)Utility in transgenic models

Historical Context in Aryl Hydrocarbon Receptor (AhR) Research

GNF351 emerged from a 2011 medicinal chemistry campaign to overcome limitations of existing AhR modulators. Prior antagonists exhibited partial agonist activity (e.g., α-naphthoflavone) or pathway-selective effects (e.g., SGA360 acting only on dioxin response element (DRE)-independent signaling) [5] [8].

Key Milestones:

  • Pre-GNF351 Era (2000–2010): AhR antagonists like CH-223191 and MNF showed species-specific activity or residual DRE activation. Selective AhR modulators (SAhRMs) repressed cytokine-driven genes but lacked complete antagonism [8].
  • Identification of Pure Antagonism (2011): Competitive binding assays revealed GNF351 displaces diverse AhR agonists (TCDD, FICZ) with Kᵢ < 100 nM. Crucially, it demonstrated zero partial agonist activity—even at 10 µM—in DRE-driven reporter assays [5].
  • Mechanistic Advancements: GNF351 antagonizes both:
  • DRE-dependent transcription (e.g., CYP1A1 induction; IC₅₀ = 8.5 nM in HepG2 cells).
  • DRE-independent pathways (e.g., suppression of IL-6-induced SAA1 expression) [5] [6].

This "pure" antagonism enabled foundational discoveries:

  • Validation of AhR’s role in hematopoietic stem cell expansion (ex vivo cultures).
  • Demarcation of DRE-dependent vs. -independent immunosuppression [5] [8].
  • Pharmacological proof that acute-phase response repression requires AhR-ligand binding [8].

Table 3: Antagonistic Activities of GNF351 in Experimental Systems

Assay SystemActivityPotency (IC₅₀/EC₅₀)Reference
Human AhR binding (competitive)Kᵢ = 62 nM62 nM [6]
DRE-dependent reporter (HepG2)Inhibition of TCDD-induced activity8.5 nM [6]
SAA1 repression (mouse hepatocytes)Antagonism of TCDD-mediated suppression15 nM [5]
TH17 differentiationBlockade of IL-17 production50 nM [8]

Properties

Product Name

n-(2-(1h-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9h-purin-6-amine

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(5-methylpyridin-3-yl)-9-propan-2-ylpurin-6-amine

Molecular Formula

C24H25N7

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C24H25N7/c1-15(2)31-14-28-21-23(26-9-8-17-13-27-20-7-5-4-6-19(17)20)29-22(30-24(21)31)18-10-16(3)11-25-12-18/h4-7,10-15,27H,8-9H2,1-3H3,(H,26,29,30)

InChI Key

ABXIUYMKZDZUDC-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1)C2=NC(=C3C(=N2)N(C=N3)C(C)C)NCCC4=CNC5=CC=CC=C54

Solubility

Soluble in DMSO

Synonyms

GNF351; GNF-351 GNF 351.

Canonical SMILES

CC1=CC(=CN=C1)C2=NC(=C3C(=N2)N(C=N3)C(C)C)NCCC4=CNC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.